4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate
Description
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is a pyrimidine-thiophene hybrid compound characterized by a dimethoxymethyl-substituted pyrimidine ring linked to a phenyl group, which is esterified with 2-thiophenecarboxylic acid. Key properties include:
- Molecular Formula: C₁₈H₁₆N₂O₄S
- Molecular Weight: 356.40 g/mol
- CAS Registry Number: 477870-25-0
- Structural Features: The pyrimidine ring at position 4 carries a dimethoxymethyl group (-CH(OCH₃)₂), while the phenyl group at position 2 is esterified with 2-thiophenecarboxylate.
Properties
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-22-18(23-2)14-9-10-19-16(20-14)12-5-7-13(8-6-12)24-17(21)15-4-3-11-25-15/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPXNWYSUBFUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions depend on the specific substitution reaction being performed.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential biological activity, making it a candidate for studies related to drug development and biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of pyrimidine-phenyl carboxylates with variable substituents on the pyrimidine ring and carboxylate moiety. Below is a comparative analysis of structurally related compounds:
Notes:
- Substituent Impact: The dimethoxymethyl group in the target compound enhances steric bulk and hydrophobicity compared to the formyl group in analogues . This may influence solubility or binding interactions.
Notes
Substituent-Driven Properties : The dimethoxymethyl group distinguishes the target compound from analogues by conferring stability against oxidation, a critical factor in drug design .
Therapeutic Potential: Structural similarities to antineoplastic agents like Imatinib (CAS 152459-95-5) and Nilotinib imply possible kinase-targeting activity, though empirical validation is needed .
Research Gaps: No direct pharmacological data exists for the compound in the provided evidence. Future studies should explore its reactivity, solubility, and biological targets.
Biological Activity
The compound 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate (CAS Number: 477870-26-1) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H17N2O4S
- Molecular Weight : 368.36 g/mol
- Purity : >90%
The structure of the compound includes a pyrimidine ring, a phenyl group, and a thiophene carboxylate moiety, which are known to contribute to its biological properties.
Research has indicated that compounds with similar structures may act as multi-kinase inhibitors. These inhibitors target various kinases involved in cancer cell proliferation and survival, potentially overcoming drug resistance associated with single-target therapies. The inhibition of kinases such as TRKA (NTRK1), DYRK1A, and CK1δ has been documented in related studies .
Anticancer Activity
In vitro studies have shown that compounds similar to This compound exhibit significant anticancer activity. For instance:
- IC50 Values : The most potent analogs have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating high efficacy .
- Kinase Inhibition : The compound is hypothesized to inhibit multiple kinases simultaneously, which is crucial for developing effective cancer therapies .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
| Compound | Target Kinases | IC50 (µM) | Activity |
|---|---|---|---|
| 1g | TRKA, DYRK1A | 0.004 - 0.06 | Strong antiproliferative activity against cancer cells |
| 1g | DYRK1B | 0.043 | Significant inhibition observed |
| Related Compound | CK1δ | <0.01 | Effective against overexpressed kinases in cancer |
These findings suggest that This compound could similarly exhibit potent anticancer properties through multi-target inhibition.
Safety and Toxicity
While the anticancer potential is promising, safety assessments are crucial. Related compounds have shown varying levels of cytotoxicity against normal cells compared to cancer cells. For example, some compounds demonstrated higher toxicity towards normal dermal fibroblast cells than towards cancer cells, which raises concerns about their therapeutic window .
Q & A
Q. What are the recommended synthetic routes for 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate, and how can researchers optimize yield and purity?
Answer: The compound can be synthesized via a multi-step approach:
- Step 1: Pyrimidine ring formation using a condensation reaction between substituted aldehydes and urea derivatives under acidic conditions .
- Step 2: Functionalization of the pyrimidine core with dimethoxymethyl groups via nucleophilic substitution or coupling reactions .
- Step 3: Esterification of the thiophenecarboxylic acid moiety using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
Optimization Tips: - Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Use recrystallization for final product purification to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound, and how should researchers validate structural integrity?
Answer: Essential techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation if single crystals are obtained (e.g., using slow vapor diffusion in dichloromethane/hexane) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases or esterases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .
- Antioxidant Activity: Measure radical scavenging capacity via DPPH or ABTS assays, referencing phenolic analogs .
- Cell-Based Studies:
- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the environmental fate of this compound, including degradation pathways?
Answer: Adopt a tiered approach inspired by long-term environmental studies :
- Phase 1 (Lab-Scale):
- Phase 2 (Ecosystem Modeling):
- Simulate soil/water partitioning using OECD Guideline 106.
- Track bioaccumulation in model organisms (e.g., Daphnia magna) via isotopic labeling .
Q. What strategies resolve contradictory data in literature regarding the compound’s stereochemical stability?
Answer:
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Systematic Modification:
- High-Throughput Screening:
- Use microplate readers to assay libraries against target proteins (e.g., kinases) .
- QSAR Modeling:
Methodological Notes
- Data Validation: Cross-reference spectral data with PubChem or crystallographic databases .
- Risk Mitigation: Include control experiments (e.g., solvent blanks, internal standards) in environmental studies to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
